molecular formula C19H13F3N2O2 B2637238 3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide CAS No. 1421513-23-6

3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide

Cat. No.: B2637238
CAS No.: 1421513-23-6
M. Wt: 358.32
InChI Key: ZQCXPOHBWNWAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide is a complex organic compound that features a trifluoromethyl group, a cyano group, and a benzamide moiety

Scientific Research Applications

3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl and cyano groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to the specific transformation desired, ensuring optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism by which 3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, for example, can enhance binding affinity to certain proteins by lowering the pKa of nearby functional groups, facilitating hydrogen bonding interactions . This can lead to modulation of enzymatic activity or receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzamides and cyano-containing molecules. Examples are:

Uniqueness

What sets 3-cyano-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both a trifluoromethyl group and a cyano group in the same molecule allows for diverse chemical transformations and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-cyano-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2/c20-19(21,22)16-7-4-8-17(12-16)26-10-2-1-9-24-18(25)15-6-3-5-14(11-15)13-23/h3-8,11-12H,9-10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCXPOHBWNWAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.